molecular formula C19H22O B14404387 1,7-Diphenylhept-6-EN-3-OL CAS No. 87095-76-9

1,7-Diphenylhept-6-EN-3-OL

Cat. No.: B14404387
CAS No.: 87095-76-9
M. Wt: 266.4 g/mol
InChI Key: DPRCKWANIKZGTF-UHFFFAOYSA-N
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Description

1,7-Diphenylhept-6-EN-3-OL: is a chemical compound with the molecular formula C19H22O . It belongs to the class of diarylheptanoids, which are known for their diverse biological activities. This compound is characterized by the presence of two phenyl groups attached to a heptene chain with a hydroxyl group at the third position .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diphenylhept-6-EN-3-OL can be synthesized through various synthetic routes. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then subjected to hydrogenation to yield the desired product . The reaction conditions typically involve:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenylhept-6-EN-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid

Major Products Formed

Scientific Research Applications

1,7-Diphenylhept-6-EN-3-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Diphenylhept-6-EN-3-OL involves its interaction with various molecular targets and pathways. It is known to exhibit phytoestrogenic activity by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1,7-Diphenylhept-6-EN-3-OL can be compared with other diarylheptanoids such as:

    1,7-Diphenylhept-6-EN-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1,7-Diphenylhepta-4,6-dien-3-OL: Contains an additional double bond in the heptene chain.

    1,7-Diphenylheptane-3-OL: Lacks the double bond in the heptene chain.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

87095-76-9

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

1,7-diphenylhept-6-en-3-ol

InChI

InChI=1S/C19H22O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-7,9-13,19-20H,8,14-16H2

InChI Key

DPRCKWANIKZGTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CCC=CC2=CC=CC=C2)O

Origin of Product

United States

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